[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate
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Overview
Description
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a unique structure that combines a phenyl group, a pyridin-2-yl group, and an adamantane-1-carboxylate moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate typically involves the condensation reaction between phenyl(pyridin-2-yl)methanone and adamantane-1-carboxylic acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the formation of the desired Z-isomer. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and pyridine rings.
Reduction: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate involves its ability to form complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, potentially leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]aniline
- Bis(1-phenyl-3-{(Z)-[phen-yl(pyridin-2-yl)methyl-idene]amino-κ²N,N’}urea-κO)nickel (II) dinitrate
Uniqueness
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate is unique due to its adamantane moiety, which imparts rigidity and bulkiness to the molecule. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other Schiff bases.
Properties
IUPAC Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(23-13-16-10-17(14-23)12-18(11-16)15-23)27-25-21(19-6-2-1-3-7-19)20-8-4-5-9-24-20/h1-9,16-18H,10-15H2/b25-21- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDOYLYHLBOKCW-DAFNUICNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=CC=C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CC=CC=C4)\C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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